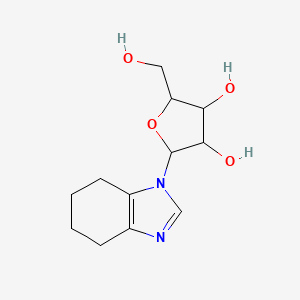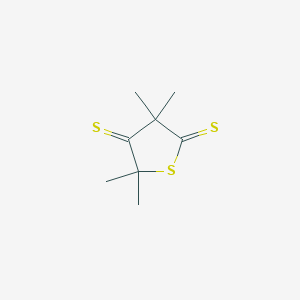
2,4(3H,5H)-Thiophenedithione, 3,3,5,5-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(3H,5H)-Thiophenedithione, 3,3,5,5-tetramethyl- is a heterocyclic compound containing sulfur atoms. It is known for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(3H,5H)-Thiophenedithione, 3,3,5,5-tetramethyl- typically involves the reaction of specific thiophene derivatives with sulfur sources under controlled conditions. One common method includes the reaction of 3,3,5,5-tetramethyl-2,4-dithione with elemental sulfur in the presence of a catalyst . The reaction conditions often require elevated temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,4(3H,5H)-Thiophenedithione, 3,3,5,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced sulfur-containing compounds.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2,4(3H,5H)-Thiophenedithione, 3,3,5,5-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism by which 2,4(3H,5H)-Thiophenedithione, 3,3,5,5-tetramethyl- exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of biological pathways, including enzyme inhibition or activation. The compound’s sulfur atoms play a crucial role in its reactivity and binding affinity to various targets .
Comparison with Similar Compounds
Similar Compounds
Properties
CAS No. |
74835-37-3 |
|---|---|
Molecular Formula |
C8H12S3 |
Molecular Weight |
204.4 g/mol |
IUPAC Name |
3,3,5,5-tetramethylthiolane-2,4-dithione |
InChI |
InChI=1S/C8H12S3/c1-7(2)5(9)8(3,4)11-6(7)10/h1-4H3 |
InChI Key |
ZHCIQTJXVSMVAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=S)C(SC1=S)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


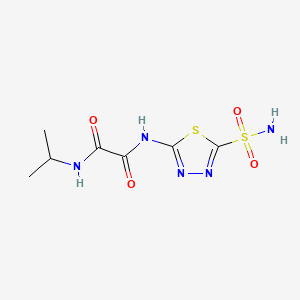


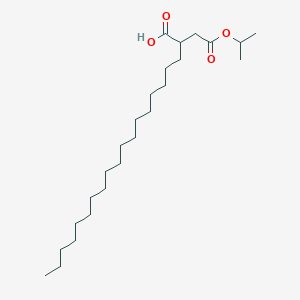

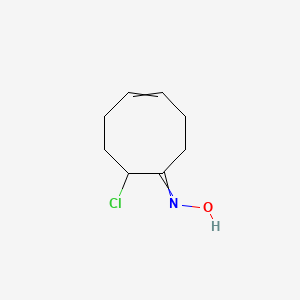

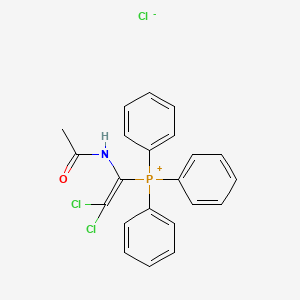
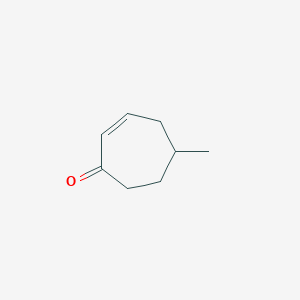
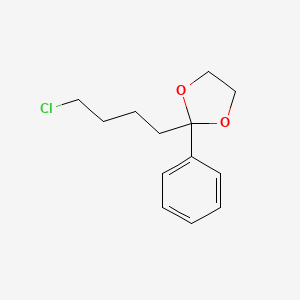
![6-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B14454882.png)
![Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate](/img/structure/B14454886.png)
